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Compound of Interest

Compound Name: CCR6 inhibitor 1

Cat. No.: B3007503 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for IDOR-1117-

2520, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 6

(CCR6). As "CCR6 inhibitor 1" is a non-specific designation, this document utilizes the publicly

available data for IDOR-1117-2520 as a representative example of a clinical-stage CCR6

inhibitor. This compound is currently under evaluation in Phase I clinical trials for immune-

mediated disorders.[1][2]

The interaction between CCR6 and its exclusive ligand, CCL20, is a critical driver in the

migration and recruitment of T helper 17 (Th17) cells and other immune cells to sites of

inflammation.[2][3] This axis is implicated in the pathogenesis of numerous autoimmune and

inflammatory diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid

arthritis.[3][4][5] Consequently, inhibiting CCR6 signaling is a promising therapeutic strategy for

these conditions.[4][6]

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for IDOR-1117-

2520.

Table 1: In Vitro Activity and Selectivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3007503?utm_src=pdf-interest
https://www.benchchem.com/product/b3007503?utm_src=pdf-body
https://www.bioworld.com/articles/709015-novel-ccr6-selective-antagonist-advances-in-the-immune-mediated-disorders-pipeline?v=preview
https://pubmed.ncbi.nlm.nih.gov/40156059/
https://pubmed.ncbi.nlm.nih.gov/40156059/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6262638/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6262638/
https://www.researchgate.net/figure/CCR6-CCL20-axis-inhibitors-investigated-in-pre-clinical-and-clinical-studies-to-date-as_fig1_329010427
https://pmc.ncbi.nlm.nih.gov/articles/PMC10123731/
https://www.researchgate.net/figure/CCR6-CCL20-axis-inhibitors-investigated-in-pre-clinical-and-clinical-studies-to-date-as_fig1_329010427
https://insight.jci.org/articles/view/94821
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3007503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Assay Value Species Notes

Potency

Receptor

Internalization

IC50

Cellular Assay 20 nM Human

Measures the

ability of the

compound to

induce

internalization of

the CCR6

receptor.[1]

FLIPR IC50
Calcium

Mobilization
62.9 nM Human

Functional assay

measuring

inhibition of

CCL20-induced

calcium flux.[1]

Selectivity &

Safety

hERG IC50
Electrophysiolog

y
9.4 µM Human

Assesses

potential for

cardiac QT

prolongation; a

higher value

indicates lower

risk.[1]

Cytotoxicity HepaRG Cells
No toxicity

observed
Human

Evaluates

general cellular

toxicity in a

human liver cell

line.[1]

Table 2: In Vivo Pharmacokinetics in Rats
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Route Dose
Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

Plasma
Clearance
(mL/min/kg)

Oral 10 mg/kg 132 0.3 166 -

Oral 100 mg/kg 822 0.3 2770 -

Intravenous 3 mg/kg - - 443 110

Data sourced from preclinical studies on IDOR-1117-2520.[1]

Preclinical Efficacy
IDOR-1117-2520 has demonstrated efficacy in preclinical models of inflammatory disease. In

mouse models of skin inflammation (imiquimod-induced and IL-23-induced), which are

designed to mimic human psoriasis, IDOR-1117-2520 dose-dependently reduced the infiltration

of CCR6+ immune cells into the inflamed skin.[2] The efficacy was comparable to that

observed with the inhibition of IL-17 and IL-23, established pathways in psoriasis pathogenesis.

[2] Furthermore, in a mouse model of lung inflammation, a representative compound from the

same chemical class as IDOR-1117-2520 effectively inhibited the migration of targeted CCR6+

cells into the bronchoalveoli.[7]

Signaling Pathways and Mechanism of Action
The diagrams below illustrate the CCR6 signaling pathway, the mechanism of inhibition by

IDOR-1117-2520, and a typical experimental workflow used to assess inhibitor function.

Diagram 1: Simplified CCR6 Signaling Pathway
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Click to download full resolution via product page

Caption: Mechanism of CCR6 inhibition by IDOR-1117-2520.
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Caption: Workflow of an in vitro cell migration (chemotaxis) assay.

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical data.

Below are representative protocols for key assays used in the characterization of CCR6

inhibitors.

Calcium Mobilization Assay (FLIPR)
This assay measures the ability of an antagonist to block the intracellular calcium mobilization

induced by CCL20 binding to CCR6.

Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells

stably expressing human CCR6 are cultured in appropriate media and seeded into 384-well

black-walled, clear-bottom microplates.

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a

buffer solution and incubated in the dark at 37°C for approximately 1 hour to allow for dye

uptake.

Compound Addition: The plate is transferred to a Fluorometric Imaging Plate Reader

(FLIPR). A dilution series of the test compound (e.g., IDOR-1117-2520) is prepared, and a

baseline fluorescence reading is taken before the compound is added to the wells. The plate

is incubated for a defined period (e.g., 15-30 minutes).

Agonist Challenge: An EC80 concentration (the concentration that elicits 80% of the maximal

response) of the agonist, human CCL20, is added to the wells to stimulate the receptor.

Data Acquisition: Fluorescence intensity is measured in real-time, immediately before and

after the addition of CCL20. The change in fluorescence corresponds to the intracellular

calcium concentration.

Analysis: The response in the presence of the inhibitor is compared to the control (vehicle-

treated) response. The data are normalized and fitted to a four-parameter logistic equation to

determine the IC50 value.
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Chemotaxis (Cell Migration) Assay
This functional assay directly measures the inhibition of CCL20-directed cell migration.

Cell Preparation: CCR6-expressing cells (e.g., human peripheral blood mononuclear cells

[PBMCs], specifically T cells or B cells) are isolated and resuspended in assay buffer.[1]

Compound Incubation: The cells are pre-incubated with various concentrations of the CCR6

inhibitor or vehicle control for 30-60 minutes at 37°C.[1]

Assay Setup: A multi-well chemotaxis plate with a porous membrane (e.g., a Transwell®

plate with 5 µm pores) is used. The assay buffer containing a specific concentration of

CCL20 is added to the lower chambers.

Cell Seeding: The pre-incubated cells are added to the upper chambers (the inserts).

Migration: The plate is incubated for 2-4 hours at 37°C in a 5% CO2 incubator, allowing cells

to migrate through the membrane pores towards the CCL20 gradient in the lower chamber.

Quantification: The migrated cells in the lower chamber are collected and quantified. This

can be done using a cell counter, flow cytometry, or a cell viability reagent (e.g., CellTiter-

Glo®).

Data Analysis: The number of migrated cells in the presence of the inhibitor is expressed as

a percentage of the migration observed with the vehicle control. An IC50 value is calculated

by plotting the percent inhibition against the inhibitor concentration. At a concentration of 50

nM, IDOR-1117-2520 showed comparable functional inhibition of both B and T cell

chemotaxis.[1]

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on publicly available preclinical data. It is not a substitute for a full review of the

primary literature.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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